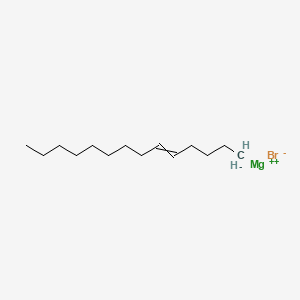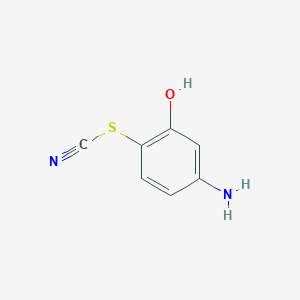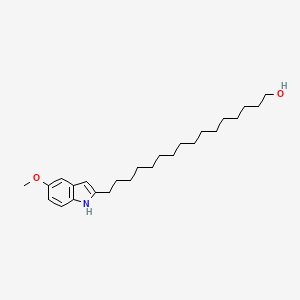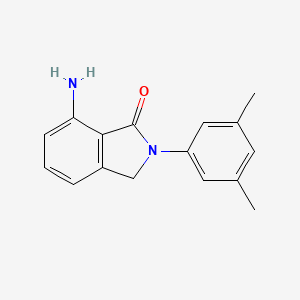
2-(Trifluoromethylsulfonyloxy)-1-octene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Oct-1-en-2-yl trifluoromethanesulfonate typically involves the reaction of an appropriate alcohol with trifluoromethanesulfonic anhydride in the presence of a base. One common method involves the use of lithium diisopropylamide (LDA) as a base and anhydrous tetrahydrofuran (THF) as the solvent . The reaction is carried out at low temperatures, often around -78°C, to ensure the stability of the intermediate products . The crude product is then purified by column chromatography to obtain the desired compound .
Análisis De Reacciones Químicas
Oct-1-en-2-yl trifluoromethanesulfonate is known to undergo various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by a nucleophile.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include bases like potassium tert-butoxide and nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and the nature of the nucleophile or base used.
Aplicaciones Científicas De Investigación
Oct-1-en-2-yl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of advanced materials with specific properties.
Biological Studies: It is used in the modification of biomolecules for studying their functions and interactions.
Mecanismo De Acción
The mechanism of action of Oct-1-en-2-yl trifluoromethanesulfonate involves the activation of the trifluoromethanesulfonate group, which is a good leaving group. This activation facilitates nucleophilic substitution or elimination reactions, depending on the reaction conditions . The molecular targets and pathways involved are primarily related to the reactivity of the trifluoromethanesulfonate group.
Comparación Con Compuestos Similares
Oct-1-en-2-yl trifluoromethanesulfonate can be compared with other trifluoromethanesulfonate esters, such as:
- Methyl trifluoromethanesulfonate
- Ethyl trifluoromethanesulfonate
- Cyclohexyl trifluoromethanesulfonate
These compounds share similar reactivity due to the presence of the trifluoromethanesulfonate group but differ in their alkyl or aryl groups, which can influence their physical properties and specific applications .
Propiedades
Fórmula molecular |
C9H15F3O3S |
|---|---|
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
oct-1-en-2-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C9H15F3O3S/c1-3-4-5-6-7-8(2)15-16(13,14)9(10,11)12/h2-7H2,1H3 |
Clave InChI |
MABCAUNYWAJLEU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=C)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide](/img/structure/B12536191.png)



![[5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]-phenylmethyl]-1H-pyrrol-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B12536218.png)

![3-[(3,4-Dimethoxyphenyl)methoxy]propanoic acid](/img/structure/B12536233.png)
![1H-Indazole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)-](/img/structure/B12536234.png)

![3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12536247.png)
![3-{3-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B12536248.png)


![2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B12536271.png)
